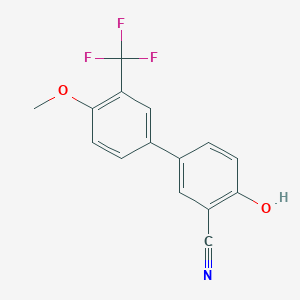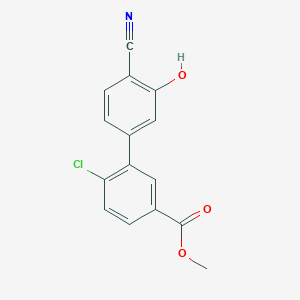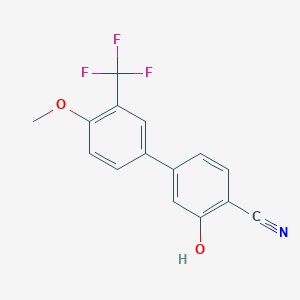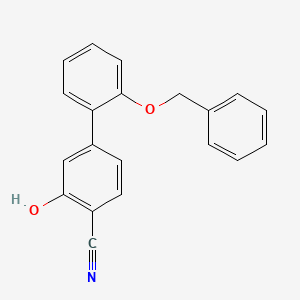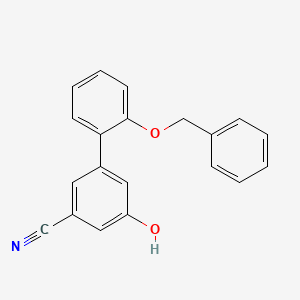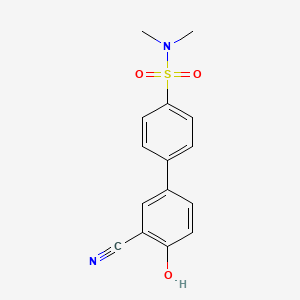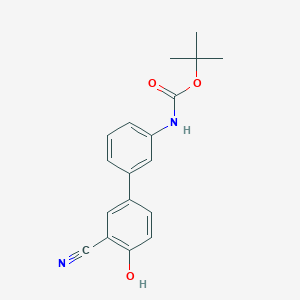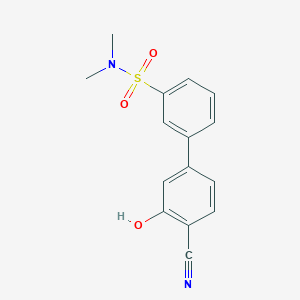
2-Cyano-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% (2C5DMPP) is a chemical compound that has been studied extensively in recent years due to its potential applications in scientific research. 2C5DMPP is a white crystalline solid with a molecular weight of 473.5 g/mol and a melting point of 140-142°C. It is soluble in methanol, ethanol, and dimethyl sulfoxide, and has been used in a variety of scientific research applications, including organic synthesis and biochemistry.
Aplicaciones Científicas De Investigación
2-Cyano-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% has been used in a variety of scientific research applications, including organic synthesis, biochemistry, and drug development. It has been used as a reagent in the synthesis of a variety of compounds, including heterocyclic compounds, peptides, and nucleosides. It has also been used as a catalyst in the synthesis of pharmaceuticals, and as a starting material for the synthesis of other compounds.
Mecanismo De Acción
2-Cyano-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% is believed to act as an inhibitor of enzymes, particularly those involved in the metabolism of drugs. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds in the body. It has also been shown to inhibit the activity of other enzymes, such as monoamine oxidase and acetylcholinesterase.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Cyano-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% have not been extensively studied. However, it has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds in the body. It has also been shown to inhibit the activity of monoamine oxidase and acetylcholinesterase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Cyano-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% has several advantages and limitations for laboratory experiments. One of the main advantages of using 2-Cyano-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% is its high purity, which makes it suitable for use in sensitive experiments. It is also relatively stable, and can be stored for extended periods of time. However, it is relatively insoluble in water, which can make it difficult to dissolve in aqueous solutions.
Direcciones Futuras
There are several potential future directions for research involving 2-Cyano-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95%. One potential direction is the development of new synthesis methods for the compound, which could reduce the cost of production and increase the purity of the product. Another potential direction is the exploration of its potential applications in drug development, such as its use as an inhibitor of enzymes involved in drug metabolism. Additionally, further research could be conducted on its biochemical and physiological effects, including its potential as an inhibitor of other enzymes. Finally, further research could be conducted on its potential applications in organic synthesis and biochemistry.
Métodos De Síntesis
2-Cyano-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% can be synthesized from a variety of starting materials, such as 3-N,N-dimethylsulfamoylphenylacetic acid and cyanoacetic acid. The reaction is typically carried out in a solvent such as ethanol or methanol at a temperature of around 100°C. The resulting product is a white crystalline solid with a purity of 95%.
Propiedades
IUPAC Name |
3-(4-cyano-3-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-17(2)21(19,20)14-5-3-4-11(8-14)12-6-7-13(10-16)15(18)9-12/h3-9,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDJQOXQYYDLCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-5-(3-N,N-dimethylsulfamoylphenyl)phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



